Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Technical Guide
Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The described methodology follows a robust and well-documented route, commencing from readily available starting materials. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.
Overview of the Synthesis Pathway
The synthesis of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate is achieved through a four-step process. The pathway begins with the formation of a hydantoin ring from 4-piperidone, followed by the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group. Subsequently, the hydantoin ring is hydrolyzed to yield a key amino acid intermediate. The synthesis is completed by the amidation of the carboxylic acid functionality to afford the target carbamoyl group.
Quantitative Data Summary
The following tables summarize the quantitative data for each step of the synthesis, including reactant quantities, yields, and key reaction parameters.
Table 1: Synthesis of Piperidine-4-spiro-5'-hydantoin
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| 4-Piperidone Monohydrate Hydrochloride | 153.61 | 0.195 | 30.0 | - |
| Ammonium Carbonate | 96.09 | 0.420 | 41.3 | - |
| Potassium Cyanide | 65.12 | 0.410 | 26.7 | - |
| Methanol | - | - | - | 250 |
| Water | - | - | - | 250 |
| Product | 155.17 | - | - | - |
| Yield | - | - | - | Not Reported |
Table 2: N-Boc Protection of Piperidine-4-spiro-5'-hydantoin
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Piperidine-4-spiro-5'-hydantoin | 155.17 | 0.22 | 34.1 | - |
| Di-tert-butyl dicarbonate | 218.25 | 0.770 | 168.0 | - |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.0015 | 0.2 | - |
| Triethylamine | 101.19 | 0.154 | 15.7 | - |
| 1,2-Dimethoxyethane (DME) | - | - | - | 700 |
| Product | 455.52 | - | 60.0-65.3 | - |
| Yield | - | - | - | 83-90% |
Table 3: Hydrolysis to tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| 1-(tert-Butoxycarbonyl)piperidine-4-spiro-5'-(1',3'-bis(tert-butoxycarbonyl))hydantoin | 455.52 | 0.088 | 40.0 | - |
| Potassium Hydroxide (2.0 M solution) | - | 0.68 | - | 340 |
| Tetrahydrofuran (THF) | - | - | - | 340 |
| Hydrochloric Acid (6.0 N and 2.0 N) | - | - | - | As needed |
| Product | 244.29 | - | 13.4-14.1 | - |
| Yield | - | - | - | 64-87% |
Table 4: Amidation to tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate | 244.29 | 1.0 equiv | - | - |
| N-Methylmorpholine (NMM) | 101.15 | 2.2 equiv | - | - |
| Isobutyl Chloroformate | 136.58 | 1.1 equiv | - | - |
| Ammonium Hydroxide (28-30% solution) | - | Excess | - | - |
| Tetrahydrofuran (THF) | - | - | - | - |
| Product | 243.30 | - | - | - |
| Yield | - | - | - | Typical >80% |
Experimental Protocols
Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin [1]
A 1000-mL, single-necked, round-bottomed flask equipped with a magnetic stir bar and an addition funnel is charged with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water. The mixture is stirred at room temperature until all solids dissolve. A solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water is then added dropwise to the reaction mixture over 10 minutes. The flask is sealed and the mixture is stirred at room temperature for 48 hours. The resulting suspension is concentrated to a volume of 300 mL by rotary evaporation at 40°C, and then cooled to 10°C. The precipitated white solid is collected by suction filtration. The filtrate is concentrated to 200 mL to yield additional product. The combined solid is washed with four 25-mL portions of deionized water and dried.
Step 2: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-spiro-5'-(1',3'-bis(tert-butoxycarbonyl))hydantoin [1]
To a suspension of Piperidine-4-spiro-5'-hydantoin (34.1 g, 0.22 mol) in 700 mL of 1,2-dimethoxyethane (DME) in a 2000-mL flask is added triethylamine (15.7 g, 154 mmol) in one portion, and the resulting white suspension is stirred for 30 minutes. Di-tert-butyl dicarbonate (168.0 g, 770 mmol) is then added, followed by 4-dimethylaminopyridine (DMAP) (0.2 g, 1.5 mmol). Additional 0.2 g portions of DMAP are added at 12-hour intervals for a total of six additions. The reaction mixture is stirred vigorously for 72 hours. The resulting light yellow solid is collected by suction filtration, washed with cold hexane, and dried under vacuum to yield 60.0–65.3 g (83-90%) of the product.[1]
Step 3: Synthesis of tert-Butyl 4-amino-4-carboxypiperidine-1-carboxylate [1]
A 2000-mL round-bottomed flask is charged with a suspension of the tris-Boc-hydantoin from Step 2 (40.0 g, 88 mmol) in 340 mL of THF. A solution of 2.0 M potassium hydroxide (340 mL, 680 mmol) is added in one portion. The flask is stoppered and the reaction mixture is stirred for 4 hours. The mixture is then poured into a 1000-mL separatory funnel. The aqueous layer is separated and washed with three 100-mL portions of THF. The aqueous solution is cooled to 0°C and the pH is adjusted to 8.0 by the slow addition of approximately 100 mL of 6.0 N HCl solution. The solution is further acidified to pH 6.5 with 2.0 N HCl solution. The white precipitate is collected by filtration. The filtrate is concentrated to provide additional precipitate. The combined solids are dried under reduced pressure, suspended in 100 mL of chloroform, and stirred for 45 minutes. The white solid is filtered and dried under reduced pressure to yield 13.4–14.1 g (64-87%) of the amino acid.[1]
Step 4: Synthesis of tert-Butyl 4-amino-4-carbamoylpiperidine-1-carboxylate
To a solution of tert-butyl 4-amino-4-carboxypiperidine-1-carboxylate (1.0 equiv) in anhydrous THF at -15°C under a nitrogen atmosphere is added N-methylmorpholine (2.2 equiv). The mixture is stirred for 10 minutes, and then isobutyl chloroformate (1.1 equiv) is added dropwise, maintaining the temperature below -10°C. The reaction is stirred for an additional 30 minutes at -15°C. A pre-cooled (0°C) aqueous solution of ammonium hydroxide (excess) is then added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for 2-4 hours. The reaction mixture is then concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization.
Conclusion
The synthetic pathway described provides a reliable and scalable method for the preparation of tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate. The experimental protocols are based on established and well-documented procedures, ensuring reproducibility. The provided quantitative data serves as a valuable resource for planning and executing this synthesis in a laboratory setting. This technical guide is intended to support researchers and scientists in the efficient synthesis of this important chemical intermediate for applications in drug discovery and development.
